![molecular formula C24H20FN7O B2366122 N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide CAS No. 1006277-74-2](/img/structure/B2366122.png)
N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide
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Overview
Description
This compound is a complex organic molecule that belongs to the class of compounds known as pyrazolopyrimidines. It has a pyrazolo[3,4-d]pyrimidin-4-yl core, which is a type of bicyclic compound consisting of a pyrazole ring fused to a pyrimidine ring . The molecule also contains a 3,4-dimethylphenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 4-fluorobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolopyrimidine core, with the various substituent groups attached at specific positions on the rings . The exact structure would need to be confirmed by techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, including the compound , have demonstrated significant anticancer properties. Researchers have investigated their role in various cancer types, such as leukemia, breast cancer, and lung cancer. Specifically, pyrimidine-based drugs like imatinib, dasatinib, and nilotinib have been established treatments for myeloid leukemia . Further studies are needed to explore the compound’s efficacy against other cancer types.
Other Clinical Applications
Beyond the mentioned fields, pyrimidines play roles in diverse areas, including antidiabetic therapy, hair disorders, DNA topoisomerase II inhibition, and more. Investigating the compound’s specific interactions with relevant targets is essential for uncovering additional clinical applications.
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a series of transformations . .
Biochemical Pathways
The compound might be involved in a series of transformations, including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines
Result of Action
It’s possible that the compound’s action results in the synthesis of new substituted pyrazolo[3,4-d]pyrimidin-4-ones
Safety and Hazards
properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O/c1-14-4-9-19(10-15(14)2)31-22-20(12-28-31)23(27-13-26-22)32-21(11-16(3)30-32)29-24(33)17-5-7-18(25)8-6-17/h4-13H,1-3H3,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKBNQPFCKYIKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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